2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23(2)14-9-7-13(8-10-14)18-21-17(27-22-18)11-12-24-19(25)15-5-3-4-6-16(15)20(24)26/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVUPIRGNGUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is often synthesized via the reaction of amidoximes with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the isoindoline-1,3-dione core with the 1,2,4-oxadiazole derivative, typically using a linker such as an ethyl group. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxadiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxadiazole ring can lead to amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The presence of the dimethylamino group enhances the compound's ability to penetrate cellular membranes and interact with biological targets. Studies have shown that derivatives of oxadiazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The dimethylamino group contributes to its lipophilicity, which is crucial for membrane disruption in microbial cells. Preliminary studies suggest effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics .
1.3 Neuroprotective Effects
Recent findings propose that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED applications. Its ability to act as a charge transport material can enhance the efficiency and stability of OLED devices. Research has demonstrated improved performance metrics when incorporating similar oxadiazole derivatives into OLED architectures .
2.2 Photovoltaic Cells
In the field of photovoltaics, the compound's electronic characteristics allow it to function effectively as a sensitizer in dye-sensitized solar cells (DSSCs). Studies indicate that incorporating oxadiazole derivatives can lead to higher energy conversion efficiencies due to better light absorption and electron transfer properties .
Analytical Chemistry
3.1 Fluorescent Probes
Due to its structural features, this compound can be utilized as a fluorescent probe in various analytical techniques. Its fluorescence properties enable sensitive detection of metal ions and other analytes in environmental samples. Research has shown that modifications to the oxadiazole structure can tune its photophysical properties for specific sensing applications .
3.2 Chromatographic Applications
The compound's polar functional groups facilitate its use in chromatographic separations, particularly high-performance liquid chromatography (HPLC). Its ability to interact selectively with different analytes enhances separation efficiency and resolution in complex mixtures .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |
| Antimicrobial agents | Disrupts microbial membranes | |
| Neuroprotective agents | Modulates neurotransmitters; reduces oxidative stress | |
| Materials Science | OLEDs | Enhances charge transport efficiency |
| Photovoltaic cells | Improves energy conversion efficiency | |
| Analytical Chemistry | Fluorescent probes | Sensitive detection of metal ions |
| Chromatographic applications | Enhanced separation efficiency |
Mechanism of Action
The mechanism by which 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogues with Isoindoline-1,3-dione Cores
Example Compounds :
Key Differences :
- Backbone : These analogues feature an acryloyl group directly attached to the isoindoline-dione core, unlike the target compound’s ethyl-linked oxadiazole.
- Substituents: The acryloyl derivatives bear chlorophenyl or methoxyphenyl groups, which alter electronic and steric profiles compared to the dimethylaminophenyl-oxadiazole in the target compound.
Oxadiazole-Containing Analogues
Example Compounds :
- 2-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)-N,N,N-trimethylethan-1-aminium Iodide ()
- ST-1346 (5-(Dimethylamino)-2-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethyl)isoindolin-1,3-dione) ()
Key Differences :
- Substituents: The hydroxylphenyl group in ’s compound enhances polarity, while ST-1346’s phenyl-oxadiazole lacks the dimethylamino group, reducing basicity.
- Activity: ’s compound targets gastrointestinal pathogens, suggesting antimicrobial applications, while ST-1346’s dimethylamino group may favor CNS-targeted activity .
Thiazole and Triazolidine Derivatives
Example Compounds :
Key Differences :
- Heterocycle : Thiazoles and triazolidines differ in aromaticity and electronic properties. Oxadiazoles (target) are more electronegative, enhancing metabolic resistance.
- Substituents: The thioxo-triazolidine in introduces sulfur-based reactivity, contrasting with the dimethylaminophenyl’s hydrogen-bonding capability.
- Activity : Triazolidine derivatives in showed antioxidant activity, whereas oxadiazoles are often associated with antimicrobial or anti-inflammatory effects .
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What methodologies are critical for assessing pharmacokinetic properties in preclinical studies?
- Methodology :
- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes).
- Metabolite Identification : LC-HRMS detects phase I/II metabolites, guided by in silico tools (Meteor Nexus).
- Toxicology Screening : Zebrafish embryo models assess acute toxicity (LC₅₀) before rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
